1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a methylthio group, and a trifluoromethoxy group attached to a phenyl ring, along with a propan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with the methylthio and trifluoromethoxy groups. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents such as methylthiol and trifluoromethoxybenzene.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Formation of the Propan-2-one Backbone: The final step involves the formation of the propan-2-one backbone through a condensation reaction, typically using acetone and a suitable base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The ketone group in the propan-2-one backbone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amines, thiols derivatives
Scientific Research Applications
1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group and the trifluoromethoxy group can enhance the compound’s ability to interact with biological macromolecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one
- 1-Chloro-1-(2-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one
- 1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one is unique due to the specific positioning of the methylthio and trifluoromethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its similar compounds, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H10ClF3O2S |
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Molecular Weight |
298.71 g/mol |
IUPAC Name |
1-chloro-1-[2-methylsulfanyl-6-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3O2S/c1-6(16)10(12)9-7(17-11(13,14)15)4-3-5-8(9)18-2/h3-5,10H,1-2H3 |
InChI Key |
WEELYTOKCMCFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1SC)OC(F)(F)F)Cl |
Origin of Product |
United States |
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